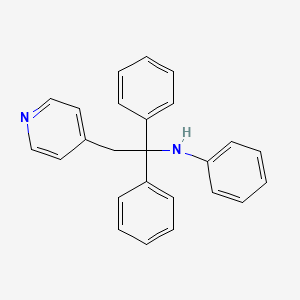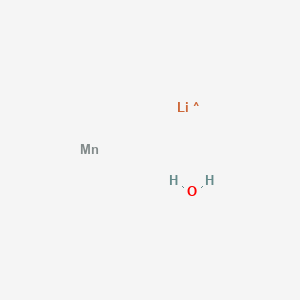
N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline: is an organic compound with the molecular formula C25H22N2 and a molecular weight of 350.46 g/mol . This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a diphenyl aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline typically involves the reaction of 4-pyridineethanamine with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . These reactors allow for better control over reaction conditions and improve the overall yield of the product. The use of automated systems also helps in maintaining consistent quality and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline can undergo oxidation reactions in the presence of oxidizing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base like sodium hydroxide or potassium carbonate.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline involves its interaction with molecular targets such as enzymes and receptors . The compound binds to these targets through non-covalent interactions like hydrogen bonding and van der Waals forces . This binding can lead to the modulation of biological pathways , resulting in specific physiological effects .
Comparación Con Compuestos Similares
- N,N-Diphenyl-4-(pyridin-2-yl)aniline
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Diphenyl-4-(pyridin-3-yl)aniline
Comparison: N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline is unique due to its specific ethyl linkage between the pyridine and diphenyl aniline moieties. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s solubility and binding affinity to biological targets .
Propiedades
Fórmula molecular |
C25H22N2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-(1,1-diphenyl-2-pyridin-4-ylethyl)aniline |
InChI |
InChI=1S/C25H22N2/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23,20-21-16-18-26-19-17-21)27-24-14-8-3-9-15-24/h1-19,27H,20H2 |
Clave InChI |
BUXGWCNIZIWLSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)


![[(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B15132202.png)
![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15132209.png)
![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)
![1-[1-[1-[2-[[1-[2-[[1-[2-[[2-[[1-[1-[2-[[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[2-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15132233.png)

![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)
![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

